cis-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate
Overview
Description
cis-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate is a chemical compound with the empirical formula C13H16ClNO2 and a molecular weight of 253.72 g/mol It belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles
Preparation Methods
The synthesis of cis-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate typically involves the reaction of tert-butyl 3-(4-chlorophenyl)glycidate with an amine under specific conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the aziridine ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
cis-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can convert the aziridine ring to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aziridine ring is opened by nucleophiles such as amines, alcohols, or thiols. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide (NaN3).
Scientific Research Applications
cis-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of cis-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and context .
Comparison with Similar Compounds
cis-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate can be compared with other similar compounds such as:
- cis-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate
- cis-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate
- trans-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate These compounds share similar structural features but differ in their substituents or stereochemistry, which can influence their reactivity and applications .
Properties
IUPAC Name |
tert-butyl (2R,3R)-3-(4-chlorophenyl)aziridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-13(2,3)17-12(16)11-10(15-11)8-4-6-9(14)7-5-8/h4-7,10-11,15H,1-3H3/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHPPIKSCADHAL-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1[C@H](N1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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